
Cyc065
Overview
Description
CYC-065, also known as fadraciclib, is a novel cyclin-dependent kinase inhibitor. Cyclin-dependent kinases are enzymes that play crucial roles in regulating the cell cycle and transcription. CYC-065 has shown promise in targeting key pro-survival and oncogenic pathways in cancer cells, making it a potential therapeutic agent for various types of cancer .
Mechanism of Action
Target of Action
Cyc065, also known as Fadraciclib, is a novel CDK inhibitor that primarily targets Cyclin-dependent kinases (CDKs) . CDKs play a crucial role in cell cycle regulation and are involved in cancer hallmarks such as uncontrolled proliferation and increased survival . The primary targets of this compound are CDK2 and CDK9 . These kinases regulate the transcription of key oncogenic and pro-survival proteins .
Mode of Action
This compound exhibits improved potency and selectivity for CDK2 and CDK9 compared to its predecessor, seliciclib . It inhibits CDK9-mediated transcription, leading to a decrease in the levels of RNA polymerase II C-terminal domain serine 2 phosphorylation . This results in the downregulation of the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and the MYC oncoprotein .
Biochemical Pathways
The inhibition of CDK9 by this compound blocks transcription in vitro, depleting the intrinsically short-lived anti-apoptotic protein Mcl-1 and inducing apoptosis . This action disrupts the pro-survival pathways in cancer cells, leading to their death . The combination of this compound with BCL2 inhibitors, including venetoclax, is synergistic in leukemic cell models, as predicted from simultaneous inhibition of MCL1 and BCL2 pro-survival pathways .
Pharmacokinetics
The plasma concentration of this compound is dose-proportional, crossing the target engagement threshold level with increasing duration at higher dose levels . This suggests that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which impact its bioavailability.
Result of Action
The mechanism of action of this compound leads to rapid apoptosis in cancer cells . This cellular potency translates to promising anti-cancer activity in human leukemia mouse xenograft models . In addition, this compound treatment augmented anaphase catastrophe in diverse cancers including lymphoma, lung, colon, and pancreatic cancers .
Biochemical Analysis
Biochemical Properties
Cyc065 interacts with CDK2 and CDK9, enzymes that play a crucial role in cell cycle regulation . It exhibits high selectivity across the kinome . The mechanism of action of this compound is consistent with potent inhibition of CDK9-mediated transcription .
Cellular Effects
This compound has shown to decrease levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1), and MYC oncoprotein . This leads to the induction of rapid apoptosis in cancer cells . In addition, this compound treatment has been observed to induce an increase in G1 population with no significant induction of cell death in non-malignant derived cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the activity of CDK2, 5, and 9 . This leads to inhibition of CDK2, 5, and 9-dependent cellular pathways, downregulation of genes involved in the pro-survival pathway, prevention of the activation of DNA double-strand break repair pathways, and induction of both cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
This compound treatment has been observed to augment anaphase catastrophe in diverse cancers including lymphoma, lung, colon, and pancreatic cancers . This effect was observed over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied. It has shown promising anti-cancer activity in human leukemia mouse xenograft models
Metabolic Pathways
This compound is involved in the regulation of key oncogenic and pro-survival proteins, including CDK9
Preparation Methods
The synthesis of CYC-065 involves the optimization of the aminopurine scaffold of seliciclib. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations .
Chemical Reactions Analysis
CYC-065 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CYC-065 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Clinical Applications
CYC065 is currently being investigated in several clinical trials targeting various hematological malignancies and solid tumors. Notable trials include:
- Acute Myeloid Leukemia (AML) : this compound has shown significant anti-tumor activity in preclinical models, leading to its evaluation in Phase 1 clinical trials for patients with relapsed or refractory AML (NCT04017546).
- Chronic Lymphocytic Leukemia (CLL) : The compound is also being tested in combination with Venetoclax for patients with relapsed or refractory CLL (NCT03739554).
- Glioblastoma : Preclinical studies indicate that this compound can cross the blood-brain barrier and reduce tumor growth in glioblastoma models, highlighting its potential for treating brain cancers .
Anti-Cancer Activity
- Glioblastoma : Research demonstrated that this compound effectively induces apoptosis in glioma stem cells derived from recurrent tumors, which are typically resistant to standard treatments like temozolomide. The study found that this compound treatment led to significant tumor cell death and disruption of gliomasphere structures .
- Lung Cancer : In murine models, this compound treatment resulted in anaphase catastrophe—a phenomenon where cells undergo improper mitosis leading to cell death—effectively reducing lung cancer metastases and growth rates .
- Multiple Myeloma : this compound has shown cytotoxic effects against myeloma cell lines, inducing apoptosis even under conditions that typically promote cell survival, such as the presence of cytokines or bone marrow stromal cells .
Comparative Efficacy
This compound has been compared to other CDK inhibitors like Seliciclib. It demonstrates improved potency and selectivity for CDK2 and CDK9, with an IC50 value significantly lower than that of Seliciclib (0.31 μM vs. 13.3 μM) in various cancer cell lines . This enhanced efficacy suggests a stronger therapeutic potential for this compound across different cancer types.
Summary of Clinical Trials
Trial Name | Cancer Type | Status | Key Findings |
---|---|---|---|
NCT04017546 | Acute Myeloid Leukemia | Phase 1 | Investigating safety and efficacy |
NCT03739554 | Chronic Lymphocytic Leukemia | Phase 1 | Combination with Venetoclax |
NCT02552953 | Solid Tumors | Phase 1 | Evaluating anti-tumor activity |
Comparison with Similar Compounds
CYC-065 is unique in its high selectivity for cyclin-dependent kinase 2 and cyclin-dependent kinase 9 compared to other cyclin-dependent kinase inhibitors. Similar compounds include:
Seliciclib: An earlier generation cyclin-dependent kinase inhibitor with lower selectivity and potency compared to CYC-065.
Palbociclib: A cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with similar applications to palbociclib.
CYC-065’s improved potency and selectivity make it a promising candidate for targeted cancer therapy .
Biological Activity
CYC065 is a novel dual inhibitor targeting cyclin-dependent kinases (CDK) 2 and 9, developed by Cyclacel Pharmaceuticals. It has shown promising biological activity in various cancer models, particularly in hematological malignancies and solid tumors. This article summarizes key findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
This compound primarily inhibits CDK2 and CDK9, which play crucial roles in cell cycle regulation and transcriptional control.
- CDK2 : Involved in the transition from G1 to S phase of the cell cycle.
- CDK9 : Regulates transcription by phosphorylating the C-terminal domain of RNA polymerase II, influencing gene expression related to cell survival and proliferation.
By inhibiting these kinases, this compound disrupts cellular processes essential for cancer cell growth and survival. Notably, it reduces the levels of MCL1, an anti-apoptotic protein that is often overexpressed in cancer cells, promoting apoptosis in tumor cells.
Preclinical Studies
This compound has demonstrated significant anti-cancer activity across various preclinical models:
- Anaphase Catastrophe : this compound induces a phenomenon known as anaphase catastrophe, characterized by multipolar cell division leading to apoptotic cell death. This effect has been observed in aneuploid cancer models, including lung, colon, and pancreatic cancers .
- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects at sub-micromolar concentrations against multiple myeloma cell lines and other hematological malignancies .
Table 1: Summary of Preclinical Findings
Cancer Type | Mechanism of Action | IC50 (μM) | Notes |
---|---|---|---|
Lung Cancer | Induces anaphase catastrophe | 0.31 | Effective in PDX models |
Multiple Myeloma | Induces apoptosis | <0.5 | Effective against CD138+ myeloma cells |
Acute Myeloid Leukemia (AML) | Reduces MCL1 expression | 0.5 | Active in resistant cell lines |
Clinical Trials
This compound is currently undergoing clinical trials for various malignancies:
- Phase 1 Trials : Evaluating safety and efficacy in patients with advanced solid tumors and hematological malignancies such as AML and chronic lymphocytic leukemia (CLL). Early results indicate tumor shrinkage and stable disease in patients with MCL1 amplification .
Table 2: Ongoing Clinical Trials
Trial Phase | Cancer Type | Status | Key Findings |
---|---|---|---|
Phase 1 | Advanced Solid Tumors | Ongoing | Tumor shrinkage observed |
Phase 1 | Acute Myeloid Leukemia (AML) | Ongoing | Partial response in heavily pretreated patients |
Phase 1 | Chronic Lymphocytic Leukemia (CLL) | Ongoing | Combination with Venetoclax shows promise |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- A patient with MCL1-amplified endometrial cancer exhibited a confirmed partial response after treatment with this compound, showcasing its potential in treating specific genetic profiles .
- In combination with Venetoclax, this compound has shown enhanced therapeutic effects in relapsed or refractory cases of CLL .
Properties
IUPAC Name |
(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPIYBKBHMZCJI-WBVHZDCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070790-89-4 | |
Record name | CYC-065 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070790894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYC-065 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15425 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FADRACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YET2XNU791 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CYC065?
A1: this compound (Fadraciclib) is a potent and selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9). [, ] CDK9 regulates gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II). By inhibiting CDK9, this compound suppresses CDK9-dependent gene expression, leading to decreased levels of short-lived proteins like MCL1 (Myeloid Cell Leukemia 1), a key anti-apoptotic protein. [, , ] This disruption of MCL1 levels can trigger apoptosis in cancer cells. [, ]
Q2: How does this compound impact MYC-driven cancers?
A2: this compound demonstrates efficacy in cancers driven by MYC, such as certain subtypes of leukemia and breast cancer. [, , ] This is attributed to its dual inhibition of CDK9 and CDK2. Firstly, by inhibiting CDK9, this compound reduces MYC protein levels due to its rapid turnover. [, ] Additionally, preclinical evidence suggests synergistic effects when combining this compound with BET inhibitors, further disrupting MYC-driven pathways. []
Q3: Does this compound affect normal cells?
A3: While this compound effectively induces apoptosis in sensitive cancer cells, preclinical data suggest it has a lower impact on non-malignant cells. [] This difference in sensitivity may be due to variations in cell cycle control and dependence on anti-apoptotic proteins between malignant and normal cells, suggesting a potential therapeutic window for this compound. []
Q4: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?
A4: The provided research articles focus on the biological activity and preclinical development of this compound. Detailed structural characterization data, including molecular formula, weight, and spectroscopic information, are not provided in these articles.
Q5: How does this compound interact with other anti-cancer agents?
A5: Preclinical studies show this compound synergizes with other anti-cancer agents, including venetoclax (a BCL2 inhibitor) and BET inhibitors. [, , ] The combination of this compound and venetoclax is particularly promising in MCL1-dependent cancers like chronic lymphocytic leukemia (CLL), where simultaneous suppression of MCL1 and BCL2 is more effective than targeting either protein alone. [, , ]
Q6: Are there any preclinical studies investigating this compound in combination with chemotherapy?
A6: Yes, research indicates that this compound enhances the efficacy of standard chemotherapy agents like cytarabine and azacitidine in AML cell lines and primary AML cells. [] The combination demonstrated synergistic effects on cell viability, apoptosis, and proliferation. []
Q7: Are there any known resistance mechanisms to this compound?
A7: While research highlights the promising activity of this compound, resistance mechanisms are emerging. Studies suggest that AML cell lines with reduced sensitivity to this compound could be targeted by adjusting treatment duration or combining this compound with BCL2 inhibitors. [] This suggests that the level of BCL2 family proteins might influence sensitivity to this compound. []
Q8: What information is available regarding the pharmacokinetics of this compound?
A8: In a first-in-human Phase 1 study, this compound was administered intravenously every three weeks to patients with advanced solid cancers. [] The study found that this compound exposure increased with dose, and the average half-life ranged from 1.64 to 3.9 hours. [] Notably, durable MCL1 suppression was observed in a majority of patients treated at the recommended Phase 2 dose. []
Q9: What preclinical models have been used to evaluate this compound?
A9: this compound efficacy has been extensively studied in various preclinical models, including cell-based assays using a panel of acute leukemia cell lines with different MLL (Mixed Lineage Leukemia) statuses. [, ] In vivo studies utilized mouse xenograft models, such as HL60 and EOL-1, to evaluate the compound's anti-tumor activity. []
Q10: Are there clinical trials investigating this compound?
A10: Yes, this compound is currently in Phase 1 clinical trials. One trial focuses on patients with advanced solid tumors (NCT02552953). [] Additional trials are investigating this compound in combination with venetoclax for relapsed or refractory CLL (NCT03739554) and relapsed refractory AML or myelodysplastic syndrome (MDS) (NCT04017546). [, ]
Q11: Is there research on this compound's impact on metastasis?
A11: Yes, studies suggest this compound may have anti-metastatic properties. Research using lung cancer models showed that this compound treatment significantly reduced tumor growth and the number of circulating tumor cells in vivo. [] Further investigation into the underlying mechanisms of this activity is ongoing. []
Q12: Has this compound been studied in the context of pediatric cancers?
A12: Preclinical studies indicate potential for this compound in MYCN-driven neuroblastoma, a pediatric cancer. [] this compound demonstrated selective targeting of MYCN-amplified neuroblastoma cells, leading to growth arrest and sensitization to apoptosis. [] Furthermore, research suggests this compound may be effective against GSCs (glioma stem cells) derived from pediatric high-grade glioma, highlighting its potential for further investigation in pediatric brain cancers. [, ]
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